molecular formula C11H8BBrF3NO3 B15211903 (4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid

(4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid

Cat. No.: B15211903
M. Wt: 349.90 g/mol
InChI Key: NZZURANBUTUXHR-UHFFFAOYSA-N
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Description

(4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a quinoline ring substituted with bromine, methoxy, and trifluoromethyl groups, along with a boronic acid functional group. The combination of these substituents imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide (such as 4-bromo-6-methoxy-2-(trifluoromethyl)quinoline) with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the quinoline derivative with another aryl or vinyl group .

Scientific Research Applications

(4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformation. For example, in the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The presence of electron-withdrawing groups such as trifluoromethyl can influence the reactivity and stability of the intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl)boronic acid is unique due to the combination of its substituents on the quinoline ring. The presence of bromine, methoxy, and trifluoromethyl groups imparts distinct electronic and steric properties, making it a versatile reagent in various chemical transformations.

Properties

Molecular Formula

C11H8BBrF3NO3

Molecular Weight

349.90 g/mol

IUPAC Name

[4-bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-yl]boronic acid

InChI

InChI=1S/C11H8BBrF3NO3/c1-20-5-2-3-7-6(4-5)9(13)8(12(18)19)10(17-7)11(14,15)16/h2-4,18-19H,1H3

InChI Key

NZZURANBUTUXHR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C2=C(C=CC(=C2)OC)N=C1C(F)(F)F)Br)(O)O

Origin of Product

United States

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